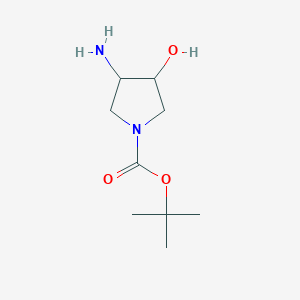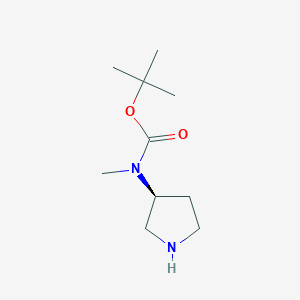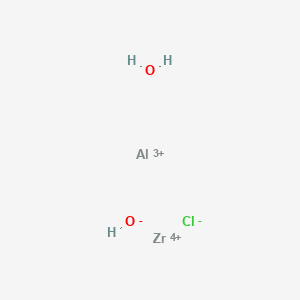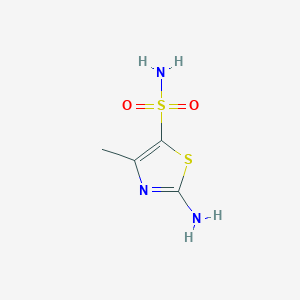
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide
Descripción general
Descripción
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a compound with the molecular weight of 193.25 . It has the IUPAC name 2-amino-4-methyl-1,3-thiazole-5-sulfonamide . The InChI code for this compound is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) .
Molecular Structure Analysis
The InChI code for 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is 1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) . This indicates that the compound has a thiazole ring with a methyl group at the 4th position, an amino group at the 2nd position, and a sulfonamide group at the 5th position.Physical And Chemical Properties Analysis
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a powder with a melting point of 175-176°C . It has a molecular weight of 193.25 .Aplicaciones Científicas De Investigación
Anticancer Research
Specific Scientific Field
Oncology and cancer research.
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide
has been investigated for its antitumor properties. Thiazolesulfonamides, including thiazole-4-sulfonamides and thiazole-5-sulfonamides, have been proposed as inhibitors of various kinases involved in cancer pathways, such as ATM, DNA-PK, PI3Kα, and Raf kinases . These kinases play crucial roles in cell growth, proliferation, and survival.
Experimental Procedures
Researchers typically perform in vitro studies using cancer cell lines. They treat the cells with varying concentrations of the compound and assess its effects on cell viability, apoptosis, and cell cycle progression. Techniques such as MTT assays, flow cytometry, and Western blotting are commonly employed.
Results and Outcomes
Studies have shown that 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide inhibits cancer cell growth and induces apoptosis. Quantitative data includes IC₅₀ values (the concentration required to inhibit cell growth by 50%) and dose-response curves. Further investigations may explore its mechanism of action and potential synergy with other anticancer agents.
Antibacterial Research
Specific Scientific Field
Microbiology and infectious diseases.
Summary of Application
The compound has moderate to high antibacterial activity. Researchers investigate its effectiveness against bacterial strains, including multidrug-resistant ones.
Experimental Procedures
In vitro assays assess bacterial growth inhibition using minimum inhibitory concentration (MIC) assays. Molecular docking studies may predict the compound’s binding affinity to bacterial enzymes or proteins.
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide
demonstrates promising antibacterial effects. Compound 11, for instance, shows activity against E. coli, while compounds 7 and 9 exhibit antioxidant potential . Further studies explore structure-activity relationships and potential clinical applications.
Safety And Hazards
Direcciones Futuras
2-Aminothiazoles, including 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide, have promising therapeutic roles and are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . This suggests potential future directions in the development of novel therapeutic agents for a variety of pathological conditions .
Propiedades
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPALZDBVQINZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


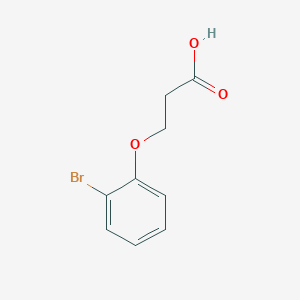
![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)
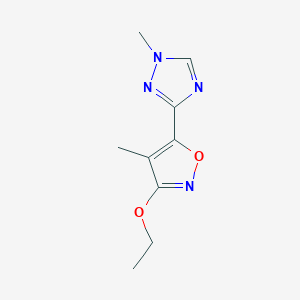

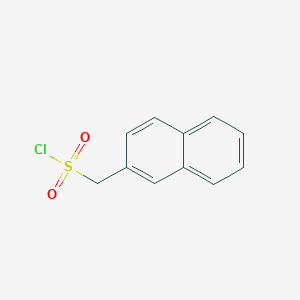
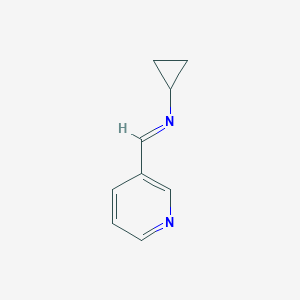
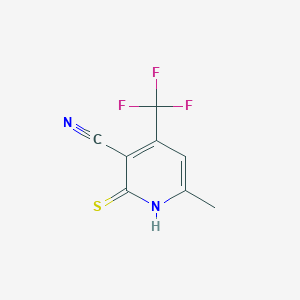
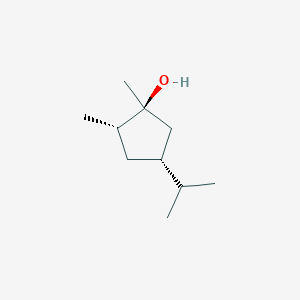
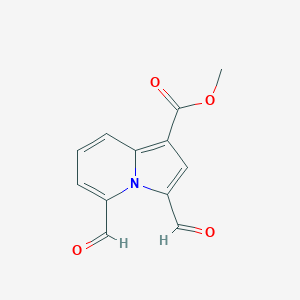
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)
